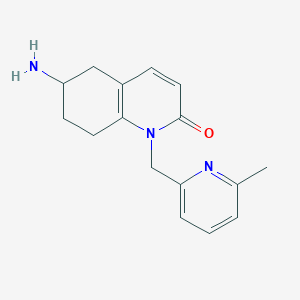![molecular formula C13H17N5 B8108843 N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine](/img/structure/B8108843.png)
N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-d][1,4]diazepine core linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-d][1,4]diazepine core, followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-3-amine
- N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-4-amine
Uniqueness
N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-2-5-15-12(3-1)16-9-11-10-17-13-4-6-14-7-8-18(11)13/h1-3,5,10,14H,4,6-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPUVIMZYVMANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2C1=NC=C2CNC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Furan-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B8108765.png)
![7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B8108768.png)
![1-(7-(4-Chloro-3-(trifluoromethyl)benzoyl)-2,7-diazaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B8108793.png)
![((2R,3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-2-yl)(morpholino)methanone](/img/structure/B8108797.png)
![Rel-2-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yloxy)-1-(Pyrrolidin-1-Yl)Ethanone](/img/structure/B8108800.png)
![5-Amino-1-(pyrimidin-5-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8108808.png)

![1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone](/img/structure/B8108823.png)
![N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)-3-fluoropyridin-2-amine](/img/structure/B8108826.png)
![(3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one](/img/structure/B8108832.png)
![N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B8108839.png)
![6-(Methoxymethyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine](/img/structure/B8108849.png)
![6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B8108851.png)

